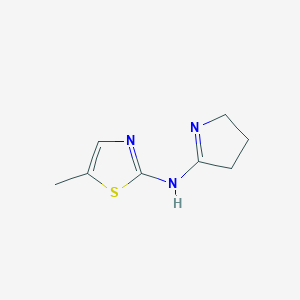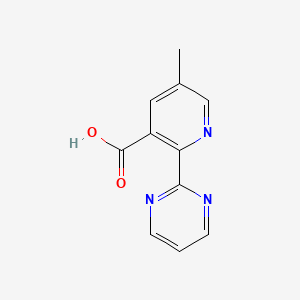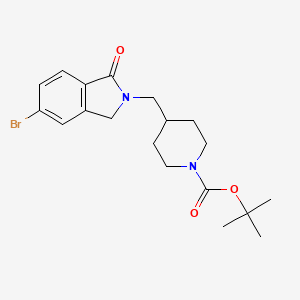![molecular formula C11H7N3O2 B13934878 6-nitro-9H-pyrido[3,4-b]indole CAS No. 6453-23-2](/img/structure/B13934878.png)
6-nitro-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-9H-pyrido[3,4-b]indole, also known as 6-nitro-β-carboline, is a heterocyclic aromatic compound. It belongs to the class of β-carbolines, which are significant due to their presence in various biologically active alkaloids. These compounds are known for their diverse biological activities and are found in both natural and synthetic sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-9H-pyrido[3,4-b]indole typically involves the nitration of 9H-pyrido[3,4-b]indole. One common method is the reaction of 9H-pyrido[3,4-b]indole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 6-Amino-9H-pyrido[3,4-b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the parent compound.
Applications De Recherche Scientifique
6-Nitro-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its aromatic structure
Mécanisme D'action
The mechanism of action of 6-nitro-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. It is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen and subsequent metabolic reactions . Additionally, it can intercalate into DNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
6-Nitro-9H-pyrido[3,4-b]indole can be compared with other β-carbolines such as:
Norharman: Lacks the nitro group and has different biological activities.
Harman: Similar structure but with a methyl group instead of a nitro group.
Pinoline: Contains a methoxy group and is known for its psychoactive properties
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
6453-23-2 |
|---|---|
Formule moléculaire |
C11H7N3O2 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
6-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13H |
Clé InChI |
OMKXGOVZKHGTEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


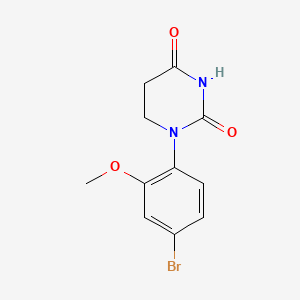
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
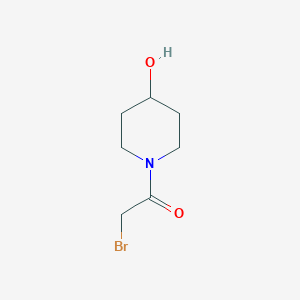

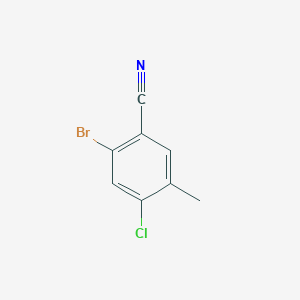
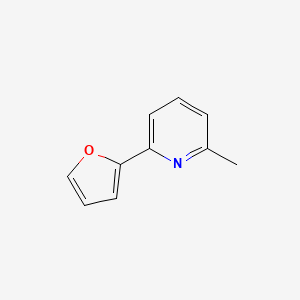
![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
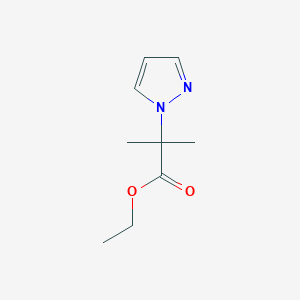
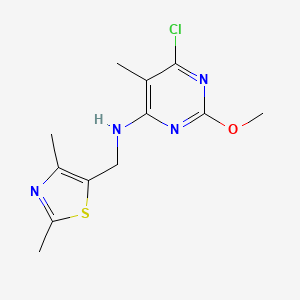
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
